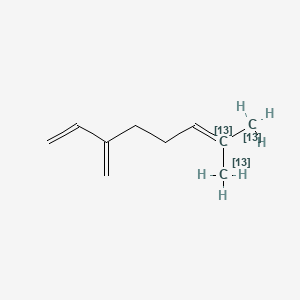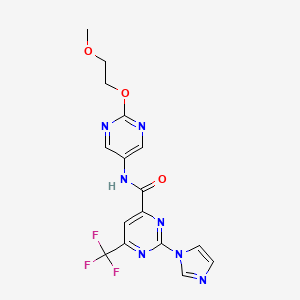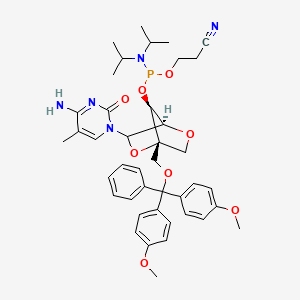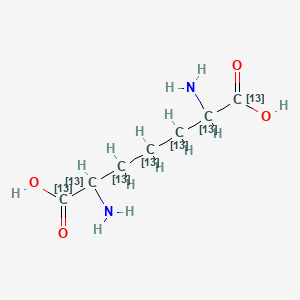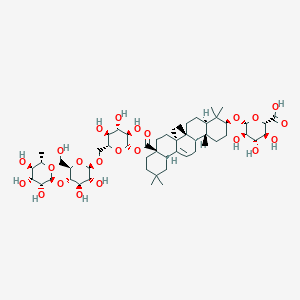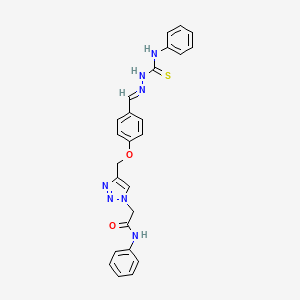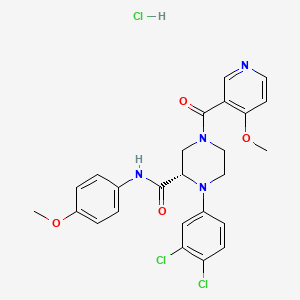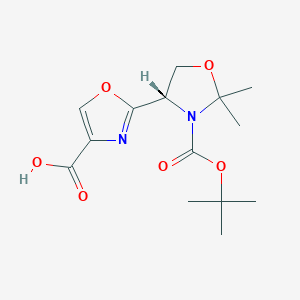
L2H2-6OTD intermediate-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L2H2-6OTD intermediate-2, also known by its chemical name (S)-2-(3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)oxazole-4-carboxylic acid, is a synthetic intermediate used in the preparation of telomerase inhibitors . This compound is significant in the field of medicinal chemistry due to its role in the synthesis of anti-cancer agents, particularly those targeting telomerase, an enzyme that plays a crucial role in cellular aging and cancer proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L2H2-6OTD intermediate-2 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent introduction of the oxazole moiety. The reaction conditions typically involve the use of protecting groups, such as tert-butoxycarbonyl, to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The compound is typically stored under nitrogen at 4°C to prevent degradation .
化学反应分析
Types of Reactions
L2H2-6OTD intermediate-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring.
Substitution: The oxazole and oxazolidinone rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include modified oxazole and oxazolidinone derivatives, which can be further used in the synthesis of more complex molecules, including telomerase inhibitors .
科学研究应用
L2H2-6OTD intermediate-2 is primarily used in the synthesis of telomerase inhibitors, which have significant applications in cancer research. Telomerase inhibitors are being investigated for their potential to limit the proliferation of cancer cells by targeting the enzyme telomerase, which is overexpressed in many types of cancer . Additionally, this compound is used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells .
作用机制
The mechanism of action of L2H2-6OTD intermediate-2 involves its role as a precursor in the synthesis of telomerase inhibitors. These inhibitors bind to the telomeric G-quadruplex structures, stabilizing them and preventing the action of telomerase. This leads to the shortening of telomeres and eventual cell death in cancer cells . The molecular targets include the telomeric DNA and the telomerase enzyme, with pathways involving the stabilization of G-quadruplex structures .
相似化合物的比较
L2H2-6OTD intermediate-2 is unique due to its specific structure, which allows for the selective synthesis of telomerase inhibitors. Similar compounds include other oxazole and oxazolidinone derivatives, such as:
Telomestatin: A natural product that also targets telomeric G-quadruplexes.
TMPyP4: A synthetic porphyrin that stabilizes G-quadruplex structures.
BRACO-19: A synthetic compound that binds to G-quadruplexes and inhibits telomerase.
These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with telomeric DNA .
属性
分子式 |
C14H20N2O6 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC 名称 |
2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O6/c1-13(2,3)22-12(19)16-9(7-21-14(16,4)5)10-15-8(6-20-10)11(17)18/h6,9H,7H2,1-5H3,(H,17,18)/t9-/m0/s1 |
InChI 键 |
ROGULVVSLYGJPQ-VIFPVBQESA-N |
手性 SMILES |
CC1(N([C@@H](CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(N(C(CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


